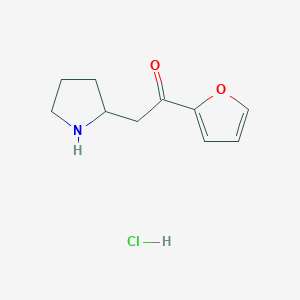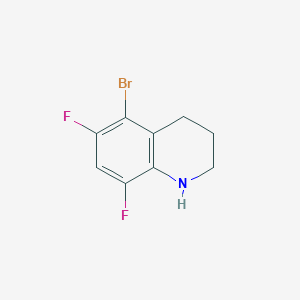
N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(4-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(4-ethoxyphenyl)benzamide, commonly known as DT-13, is a small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic uses. DT-13 has been found to possess a variety of biological properties, including anti-cancer, anti-inflammatory, and anti-viral effects. In
Mecanismo De Acción
DT-13's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, DT-13 has been found to inhibit the activity of the protein kinase CK2, which plays a role in cell growth and survival. By inhibiting CK2, DT-13 may be able to induce apoptosis in cancer cells and inhibit the growth of tumors.
Biochemical and Physiological Effects:
DT-13 has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, DT-13 has also been found to have antioxidant effects, which may help protect cells from damage caused by free radicals. DT-13 has also been found to have neuroprotective effects, which may make it a potential treatment for neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DT-13 for lab experiments is its relatively low toxicity. Studies have shown that DT-13 is well-tolerated by cells and animals, with few side effects. This makes it a potentially useful compound for further research and development. However, one limitation of DT-13 is its relatively low solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on DT-13. Some researchers are exploring its potential as a treatment for cancer, either alone or in combination with other drugs. Other researchers are investigating its anti-inflammatory and anti-viral properties, which may make it a potential treatment for a variety of diseases. Still others are exploring its neuroprotective effects, which may make it a potential treatment for neurological disorders. Overall, DT-13 is a promising compound with a wide range of potential therapeutic uses, and further research is needed to fully understand its potential.
Métodos De Síntesis
DT-13 can be synthesized using a multi-step process that involves the reaction of 2-acetylthiophene with 4-ethoxyaniline in the presence of a catalyst, followed by the reaction of the resulting product with benzoyl chloride. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
DT-13 has been the subject of numerous studies in recent years, with researchers investigating its potential therapeutic uses in a variety of areas. Some of the most promising research has focused on DT-13's anti-cancer properties. Studies have shown that DT-13 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. DT-13 has also been found to have anti-inflammatory and anti-viral effects, making it a potential treatment for a variety of diseases.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-2-24-18-10-8-16(9-11-18)20(17-12-13-25(22,23)14-17)19(21)15-6-4-3-5-7-15/h3-13,17H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQNQOQLZVLBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline](/img/structure/B2664773.png)
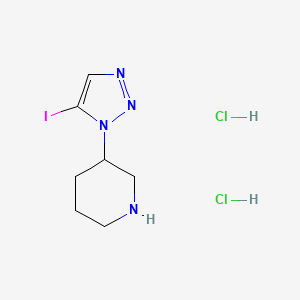
![2-(2-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2664775.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2664777.png)
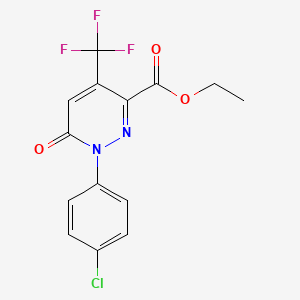
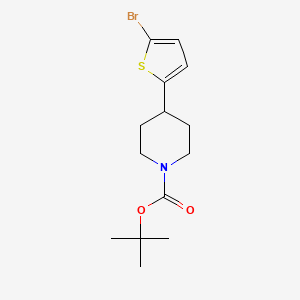
![1-(4-bromophenyl)-5-(2-chloro-4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2664785.png)

amine](/img/structure/B2664789.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2664790.png)
